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molecular formula C15H9BrClNO2 B4643821 5-Bromo-1-(2-chlorobenzyl)indoline-2,3-dione

5-Bromo-1-(2-chlorobenzyl)indoline-2,3-dione

Cat. No. B4643821
M. Wt: 350.59 g/mol
InChI Key: VZMWFVZENWCHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07250442B2

Procedure details

Partially dissolve 5-bromoisatin (45 mg, 0.20 mmol) in acetonitrile (2 mL) and add 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine on polysteyrene (95 mg, 0.21 mmol, 2.2 mmol/g, Fluka) followed by adding 2-chlorobenzyl bromide (0.026 mL, 0.20 mmol). Stir 18 h and add additional base (50 mg) and bromide (0.010 mL) to drive reaction to completion after another 3 h. Dilute with MeOH and warm with heat gun to insure soluability. Filter off beads and concentrate the filtrate in vacuo to obtain 72 mg of the title compound as a dark orange solid. Use material in subsequent reaction without further purification.
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.026 mL
Type
reactant
Reaction Step Two
[Compound]
Name
base
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
0.01 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=[O:12].C(N=P1(N(CC)CC)N(C)CCCN1C)(C)(C)C.[Cl:31][C:32]1[CH:39]=[CH:38][CH:37]=[CH:36][C:33]=1[CH2:34]Br.[Br-]>C(#N)C.CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:34][C:33]1[CH:36]=[CH:37][CH:38]=[CH:39][C:32]=1[Cl:31])[C:6](=[O:11])[C:5]2=[O:12]

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
BrC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=P1(N(CCCN1C)C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.026 mL
Type
reactant
Smiles
ClC1=C(CBr)C=CC=C1
Step Three
Name
base
Quantity
50 mg
Type
reactant
Smiles
Name
Quantity
0.01 mL
Type
reactant
Smiles
[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stir 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction to completion after another 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
warm
TEMPERATURE
Type
TEMPERATURE
Details
with heat gun
FILTRATION
Type
FILTRATION
Details
Filter off beads
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C2C(C(N(C2=CC1)CC1=C(C=CC=C1)Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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